2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is an organic compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features a cyclopentylamino group and an oxoethyl moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities. The compound can be synthesized through various methods, which often involve the modification of existing benzoate structures.
The compound is classified under the category of benzoate esters and can be synthesized from 4-methylbenzoic acid or its derivatives. The structure incorporates a cyclopentylamino group, which may influence its pharmacological properties, making it a candidate for further research in drug development.
The synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate typically involves several key steps:
The molecular formula for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate can be represented as . The structural features include:
The compound's molecular weight is approximately 235.28 g/mol. Its structural representation can be visualized through molecular modeling software, highlighting bond angles and distances that contribute to its reactivity.
2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate may participate in various chemical reactions:
Understanding reaction conditions such as pH, temperature, and solvent choice is crucial for optimizing yields and selectivity in synthetic routes involving this compound.
The mechanism by which 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate exerts its effects may involve:
Relevant data regarding boiling point, melting point, and density would typically need to be determined experimentally or sourced from chemical databases.
2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate has potential applications in:
The systematic IUPAC name 2-(cyclopentylamino)-2-oxoethyl 4-methylbenzoate provides a complete structural description of this hybrid molecule. It consists of two primary moieties: a 4-methylbenzoate ester linked via an ethanone bridge to a cyclopentylamide group. The benzoate component features a methyl substituent at the para-position of the aromatic ring, while the acylated amino acid-like fragment terminates in a cyclopentyl ring system [6].
Structurally, it belongs to the para-substituted benzoate ester family, sharing core characteristics with simpler analogues like methyl 4-methylbenzoate (methyl p-toluate) and ethyl 4-methylbenzoate. However, its molecular complexity significantly exceeds conventional benzoate esters due to the presence of the cyclopentylamino-oxoethyl extension. The molecular formula is C₁₆H₁₉NO₃, with a calculated molecular weight of 273.33 g/mol. Key spectral identifiers include characteristic infrared absorptions for ester carbonyl (~1710 cm⁻¹), amide carbonyl (~1660 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹), alongside proton nuclear magnetic resonance (¹H NMR) signals corresponding to the cyclopentyl group (multiplet at δ 1.50–1.95 ppm), methylbenzoate methyl singlet (~δ 2.40 ppm), and aromatic protons (doublets at δ 7.25 and 7.95 ppm) [6] [7] [9].
Table 1: Structural Comparison of Benzoate Derivatives with 4-Methyl Substitution
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Methyl 4-methylbenzoate | C₉H₁₀O₂ | 150.17 | Methyl ester, p-methyl substitution |
Ethyl 4-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | Ethyl ester, p-methyl substitution |
4-Pentylphenyl 4-methylbenzoate | C₁₉H₂₂O₂ | 282.38 | Extended biphenyl ester, p-pentyloxy linkage |
2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate | C₁₆H₁₉NO₃ | 273.33 | Amide-linked cyclopentyl, ester-benzoate |
The cyclopentylamino-oxoethyl moiety (chemical formula: C₇H₁₂N₀) represents a strategic evolution in bioactive molecule design, emerging prominently in the early 2000s as medicinal chemists sought alternatives to purely aromatic pharmacophores. Its development parallels advances in conformational analysis, which revealed that semi-rigid alicyclic systems like cyclopentane could effectively mimic transition-state geometries or peptide motifs while improving metabolic stability over linear alkyl chains .
Synthetically, this group is typically introduced through multi-step protocols. One common route involves:
Table 2: Evolution of Cyclopentyl-Containing Pharmacophores
Era | Representative Structures | Therapeutic Applications | Limitations Addressed by Cyclopentylamino-Oxoethyl |
---|---|---|---|
1980s–1990s | Simple cyclopentyl esters | Prodrugs, topical agents | Low bioavailability, poor target specificity |
Late 1990s | Cyclopentyl-fused heterocycles | Antiviral agents | Metabolic instability, toxicity |
2000–2010 | Cyclopentylamino carbonyl derivatives | Enzyme inhibitors (kinases, proteases) | Conformational flexibility, low potency |
2010–Present | Functionalized cyclopentylamino-oxoethyl conjugates | Targeted protein modulators | Enhanced binding kinetics, metabolic resistance |
This compound exemplifies contemporary strategies in structure-guided drug design, where hybrid molecules exploit enzyme access tunnels and allosteric sites. The 4-methylbenzoate component provides a rigid aromatic scaffold for π-stacking interactions within catalytic domains, while the cyclopentylamino-oxoethyl chain extends into hydrophobic sub-pockets or solvent channels. Computational studies suggest the cyclopentyl group’s puckered conformation induces optimal van der Waals contacts with residues lining enzyme tunnels [5].
Particular significance lies in its potential for modulating cytochrome P450 (CYP4) enzymes, specifically fatty acid ω-hydroxylases and 20-hydroxyeicosatetraenoic acid (20-HETE) synthases. These enzymes regulate critical pathways in hypertension, cancer progression, and inflammation. Molecular modeling indicates the compound’s dimensions (≈12Å length) align with access tunnels in CYP4A11 and CYP4F2 isoforms. By competitively occupying these tunnels, it may block substrate entry or product egress—a mechanism distinct from classical active-site inhibition [3] [5].
Table 3: Therapeutic Targeting Opportunities via CYP4 Enzyme Modulation
CYP4 Isozyme | Biological Function | Disease Association | Modulation Strategy Enabled by Compound |
---|---|---|---|
CYP4A11 | 20-HETE synthesis in renal tubules | Hypertension, stroke | Tunnel occlusion reducing vasoconstrictor production |
CYP4F2 | ω-hydroxylation of leukotriene B₄ | Inflammatory disorders | Allosteric disruption of eicosanoid binding |
CYP4Z1 | Fatty acid hydroxylation in mammary tissue | Breast cancer progression | Blocking substrate access to catalytic heme |
CYP4F12 | Hepatic ω-oxidation of medium-chain fatty acids | Refsum disease, X-ALD | Competitive inhibition of fatty acid entry |
The molecule’s dual-action capability is noteworthy: It may serve as both a direct enzyme inhibitor and a prodrug carrier. Esterase cleavage could release 4-methylbenzoic acid (a known metabolite) and the cyclopentylglycine pharmacophore, potentially synergizing effects on arachidonic acid metabolism. Current research explores covalent derivatives where the cyclopentyl group anchors the inhibitor, while the benzoate moiety directs molecular orientation within tunnel architectures [3] [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1